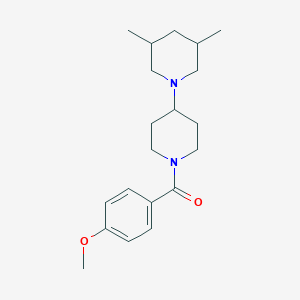![molecular formula C29H30N4O B10884048 N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide is a complex organic compound featuring a pyrrole core substituted with cyano, furan, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide. The furan-2-ylmethyl group is often added through a Friedel-Crafts alkylation reaction, while the diphenyl groups are introduced via a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the structure-activity relationship.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications in electronics or photonics.
Mecanismo De Acción
The mechanism by which N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan and pyrrole rings can participate in π-π interactions with aromatic amino acids in proteins. These interactions can influence signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dimethylimidoformamide
- N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-diethylimidoformamide
Uniqueness
Compared to similar compounds, N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide may exhibit unique properties due to the presence of the dipropyl groups, which can influence its solubility, reactivity, and interaction with biological targets
This detailed overview provides a comprehensive understanding of N’-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C29H30N4O |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C29H30N4O/c1-3-17-32(18-4-2)22-31-29-26(20-30)27(23-12-7-5-8-13-23)28(24-14-9-6-10-15-24)33(29)21-25-16-11-19-34-25/h5-16,19,22H,3-4,17-18,21H2,1-2H3/b31-22+ |
Clave InChI |
CCQSJOOHKWMXDQ-DFKUXCBWSA-N |
SMILES isomérico |
CCCN(CCC)/C=N/C1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canónico |
CCCN(CCC)C=NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)

